Hsdavftdny arlrkqmavk kalnsila
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Overview
Description
Hsdavftdny arlrkqmavk kalnsila, also known by its CAS number 291524-04-4, is a synthetic compound with a variety of applications in scientific research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsdavftdny arlrkqmavk kalnsila involves a series of complex chemical reactions. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the use of specific reagents and catalysts to achieve the desired product. The exact details of these synthetic routes are often kept confidential by manufacturers.
Industrial Production Methods
Industrial production of this compound is carried out in specialized facilities equipped to handle the complex synthesis processes. These facilities use advanced technologies and equipment to ensure the purity and quality of the final product. The production process is optimized for large-scale manufacturing to meet the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
Hsdavftdny arlrkqmavk kalnsila undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of this compound, while reduction reactions may produce reduced derivatives.
Scientific Research Applications
Hsdavftdny arlrkqmavk kalnsila has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is used in biological assays and as a tool for studying cellular processes.
Medicine: It has potential therapeutic applications and is used in drug development and testing.
Industry: It is used in the production of various industrial products and as a component in manufacturing processes.
Mechanism of Action
The mechanism of action of Hsdavftdny arlrkqmavk kalnsila involves its interaction with specific molecular targets and pathways within cells. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are the subject of ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Hsdavftdny arlrkqmavk kalnsila can be compared with other similar compounds, such as:
[Ala11,22,28]VIP: This compound shares some structural similarities with this compound and is used in similar applications.
Other synthetic peptides: Various synthetic peptides with similar structures and properties are used in scientific research and industry.
The uniqueness of this compound lies in its specific chemical structure and the range of applications it offers, making it a valuable compound in various fields.
Properties
IUPAC Name |
4-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[4-amino-1-[[1-[[1-[[1-[(1-amino-1-oxopropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[2-[[2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C139H231N43O39S/c1-20-71(12)108(136(220)174-90(52-66(2)3)123(207)156-72(13)110(147)194)181-133(217)100(64-184)178-129(213)96(59-103(146)189)171-127(211)91(53-67(4)5)168-112(196)74(15)157-116(200)83(34-24-27-46-140)162-119(203)85(36-26-29-48-142)167-134(218)106(69(8)9)179-113(197)75(16)158-117(201)89(45-51-222-19)166-122(206)88(43-44-101(144)187)165-118(202)84(35-25-28-47-141)163-120(204)87(38-31-50-154-139(150)151)164-126(210)92(54-68(6)7)169-121(205)86(37-30-49-153-138(148)149)161-111(195)73(14)159-124(208)93(56-79-39-41-81(186)42-40-79)170-128(212)95(58-102(145)188)172-130(214)98(61-105(192)193)176-137(221)109(77(18)185)182-131(215)94(55-78-32-22-21-23-33-78)175-135(219)107(70(10)11)180-114(198)76(17)160-125(209)97(60-104(190)191)173-132(216)99(63-183)177-115(199)82(143)57-80-62-152-65-155-80/h21-23,32-33,39-42,62,65-77,82-100,106-109,183-186H,20,24-31,34-38,43-61,63-64,140-143H2,1-19H3,(H2,144,187)(H2,145,188)(H2,146,189)(H2,147,194)(H,152,155)(H,156,207)(H,157,200)(H,158,201)(H,159,208)(H,160,209)(H,161,195)(H,162,203)(H,163,204)(H,164,210)(H,165,202)(H,166,206)(H,167,218)(H,168,196)(H,169,205)(H,170,212)(H,171,211)(H,172,214)(H,173,216)(H,174,220)(H,175,219)(H,176,221)(H,177,199)(H,178,213)(H,179,197)(H,180,198)(H,181,217)(H,182,215)(H,190,191)(H,192,193)(H4,148,149,153)(H4,150,151,154) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCDGUGECIERMY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CNC=N3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C139H231N43O39S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3160.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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